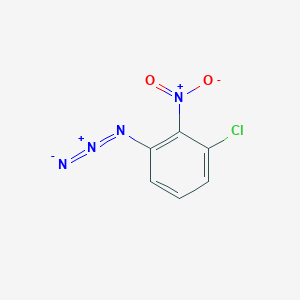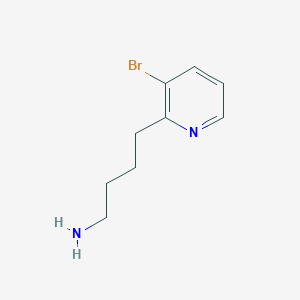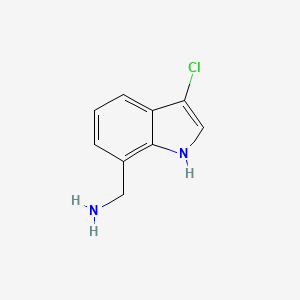
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrrolidine ring substituted with a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol typically involves the reaction of a pyrrolidine derivative with a triazole precursor. One common method involves the use of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde, which undergoes a condensation reaction with pyrrolidine-3-ol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is often considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-one.
Reduction: Formation of 3-((1-Ethyl-1,2-dihydro-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted triazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
3-(1H-1,2,4-Triazol-5-yl)pyrrolidine: Lacks the ethyl group, which may affect its biological activity.
1-Ethyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol is unique due to the presence of both the triazole and pyrrolidine rings, which confer distinct chemical and biological properties. The ethyl group on the triazole ring can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development .
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-[(2-ethyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H16N4O/c1-2-13-8(11-7-12-13)5-9(14)3-4-10-6-9/h7,10,14H,2-6H2,1H3 |
Clave InChI |
FTRFOAWPRZEUPW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CC2(CCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


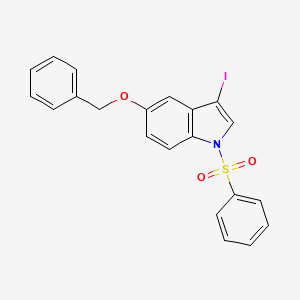
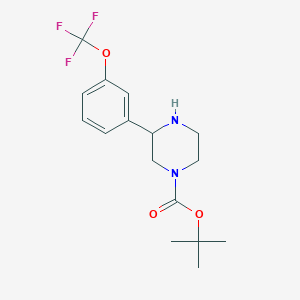



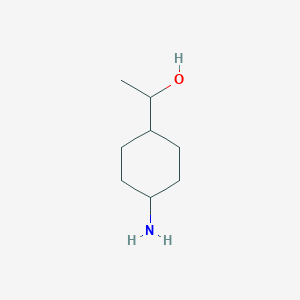
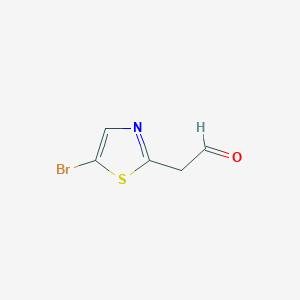
![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
![tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate](/img/structure/B13555554.png)
